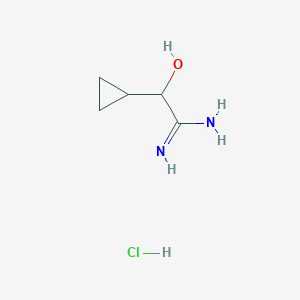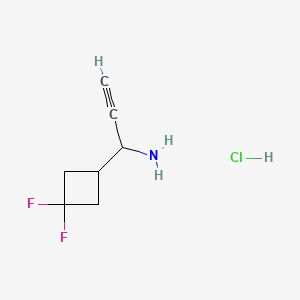
1-(2-Chlorophenyl)-2-(ethylthio)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-2-(ethylthio)ethan-1-one is an organic compound characterized by the presence of a chlorophenyl group and an ethylthio group attached to an ethanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)-2-(ethylthio)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzaldehyde with ethyl mercaptan in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Chlorophenyl)-2-(ethylthio)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ethanone group to an alcohol, using reagents such as sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(2-Chlorophenyl)-2-(ethylthio)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(2-Chlorophenyl)-2-(ethylthio)ethan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylthio group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
1-(2-Chlorophenyl)-2-(ethylthio)ethan-1-one can be compared with other compounds that have similar structural features:
1-(2-Chlorophenyl)-2-(methylthio)ethan-1-one: Similar structure but with a methylthio group instead of an ethylthio group.
1-(2-Chlorophenyl)-2-(ethylamino)ethan-1-one: Contains an ethylamino group instead of an ethylthio group.
1-(2-Chlorophenyl)-2-(hydroxy)ethan-1-one: Features a hydroxy group in place of the ethylthio group.
Propriétés
Formule moléculaire |
C10H11ClOS |
|---|---|
Poids moléculaire |
214.71 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)-2-ethylsulfanylethanone |
InChI |
InChI=1S/C10H11ClOS/c1-2-13-7-10(12)8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3 |
Clé InChI |
CUYXYQWYGGUXPR-UHFFFAOYSA-N |
SMILES canonique |
CCSCC(=O)C1=CC=CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


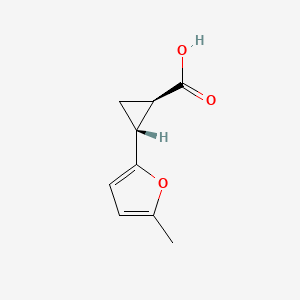
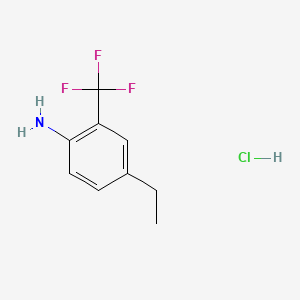

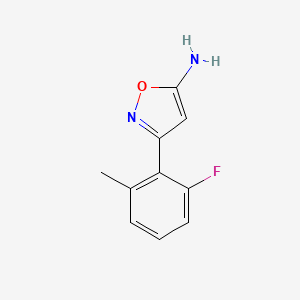
![8-methyl-1H,4H,5H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B13575333.png)
